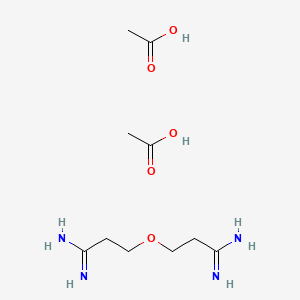
3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it contains functional groups that could be reactive under certain conditions, making it a potential candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc likely involves multiple steps, including the formation of the carbamimidoyl and propionamidine groups. Typical synthetic routes might include:
Step 1: Formation of the ethoxy intermediate through an etherification reaction.
Step 2: Introduction of the carbamimidoyl group via a reaction with cyanamide or a similar reagent.
Step 3: Formation of the propionamidine group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions, potentially forming new functional groups.
Reduction: Reduction reactions might be used to modify the compound’s structure, possibly converting imine groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Carbamimidoyl-ethoxy)-propionamidine
- 2-(2-Carbamimidoyl-ethoxy)-propionamidine
- 3-(2-Carbamimidoyl-ethoxy)-butanamidine
Comparison
Compared to similar compounds, 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc might exhibit unique properties due to the presence of the acetate groups. These could influence its solubility, reactivity, and biological activity, making it distinct from its analogs.
Propriétés
IUPAC Name |
acetic acid;3-(3-amino-3-iminopropoxy)propanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O.2C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;2*1-2(3)4/h1-4H2,(H3,7,8)(H3,9,10);2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVODJFZLMADID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(COCCC(=N)N)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














